7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . Its molecular formula is C19H16ClNO and has a molecular weight of 309.79 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride”, has been a topic of interest in the field of proteomics research . Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .Scientific Research Applications
Synthetic Applications and Ring Transformations Quinoline derivatives are known for their versatility in synthetic organic chemistry. For instance, the reaction of 1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride leads to novel ring transformations, producing complex heterocyclic structures (Stringer et al., 1985). This highlights the potential of using 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride in synthesizing new organic compounds through similar ring modifications.
Material Science and Corrosion Inhibition Quinoline derivatives also find applications in material science, particularly as corrosion inhibitors. Novel quinoline derivatives have been shown to act as green corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency (Singh et al., 2016). This suggests that 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride could be explored for its corrosion inhibition properties.
Pharmaceutical and Biological Research Quinoline derivatives are extensively studied for their biological activities, including antimicrobial, antitubercular, and potential anticancer properties. For example, a diversity-oriented synthesis approach led to the creation of substituted pyridines and dihydro-6H-quinolin-5-ones with significant antitubercular activity (Kantevari et al., 2011). This indicates the potential of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride in pharmaceutical research for developing new therapeutic agents.
Catalysis and Organic Transformations Quinoline derivatives are also known for their role in catalysis and facilitating various organic transformations. For example, the Vilsmeier reaction, a formylation reaction, is often used with quinoline derivatives to synthesize aldehydes (Jones & Stanforth, 1997). This suggests that 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride could be useful in catalysis and as a reagent in organic synthesis, particularly in the introduction of functional groups to aromatic systems.
properties
IUPAC Name |
7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-4-7-14(8-5-11)17-10-16(19(20)22)15-9-6-12(2)13(3)18(15)21-17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBKLVLIIMCQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187012 | |
Record name | 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160261-34-6 | |
Record name | 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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